4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime at room temperature . This method provides a straightforward route to obtain the desired isoxazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, metal-free synthetic routes have been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl derivatives: These compounds share a similar isoxazole core and exhibit comparable biological activities.
Indole derivatives: Although structurally different, indole derivatives also possess diverse biological activities and are used in similar research contexts.
Uniqueness
4-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and p-tolyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-20-18(22)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWNSKTWUNTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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